

Ethyl 3-oxooctanoate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 3-oxooctanoate**

Cat. No.: **B178416**

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An In-depth Technical Guide to the Spectroscopic Data of **Ethyl 3-oxooctanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-oxooctanoate**, a β -keto ester with applications in organic synthesis. This document is intended to serve as a detailed reference for the characterization of this compound, featuring quantitative spectroscopic data, detailed experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data Summary

The structural elucidation of **Ethyl 3-oxooctanoate** is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide the key spectral characteristics of this molecule. It is important to note that β -keto esters can exist as a mixture of keto and enol tautomers, which can be observed in their spectra.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 3-oxooctanoate** (Keto and Enol Forms)[\[2\]](#)

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration (Keto)	Integration (Enol)
-CH ₂ CH ₃	0.89	t	3H	
-OCH ₂ CH ₃ & -CH ₂ - chain	1.23–1.35	m	7H (total for both)	
-C(=O)CH ₂ CH ₂ -	1.56–1.64	m	2H	
-C(=O)CH ₂ CH ₂ -	2.54	t	2H	
-				
C(=O)CH ₂ C(=O)	3.44	s	1.84H	
-				
-OCH ₂ CH ₃ (enol)	4.19	q	0.16H	
-OCH ₂ CH ₃ (keto)	4.20	q	1.84H	
=CH-	4.98	s	0.08H	
-OH	12.12	s	0.08H	

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl 3-oxooctanoate**

Assignment	Predicted Chemical Shift (δ) ppm
-CH ₃ (terminal)	~13.9
-OCH ₂ CH ₃	~14.2
-CH ₂ CH ₂ CH ₃	~22.4
-CH ₂ CH ₂ CH ₂ -	~25.8
-C(=O)CH ₂ CH ₂ -	~31.3
-C(=O)CH ₂ CH ₂ -	~43.5
-C(=O)CH ₂ C(=O)-	~49.7
-OCH ₂ CH ₃	~61.5
C=O (Ester)	~167.5
C=O (Ketone)	~203.0

Predicted values are based on typical chemical shifts for β -keto esters and data from similar compounds.[\[3\]](#)

Table 3: Predicted Infrared (IR) Spectroscopy Data for **Ethyl 3-oxooctanoate**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2955, ~2870	C-H stretching (alkane)
~1745	C=O stretching (ester)
~1715	C=O stretching (ketone)
~1640	C=C stretching (enol form)
~1230, ~1150	C-O stretching (ester)

These are expected absorption bands. The presence of a band around 1640 cm⁻¹ would indicate the presence of the enol tautomer.[\[1\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data for **Ethyl 3-oxooctanoate**

m/z	Predicted Fragment Assignment
186	[M]+ (Molecular Ion)
141	[M - OCH ₂ CH ₃] ⁺
115	[M - C ₅ H ₁₁] ⁺
88	[CH ₃ CH ₂ OC(=O)CH ₂] ⁺
43	[CH ₃ CO] ⁺

Fragmentation patterns for β -keto esters are often characterized by McLafferty rearrangements and α -cleavages.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **ethyl 3-oxooctanoate**.[6]
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][6]
 - Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
 - Transfer the solution to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[6]
 - Cap the NMR tube securely to prevent solvent evaporation.[6]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the CDCl3.[7]
- Shim the magnetic field to optimize its homogeneity and achieve high resolution.[3]
- For 1H NMR, acquire the spectrum using a standard single-pulse sequence.
- For 13C NMR, acquire the spectrum with proton decoupling.[3]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[3]
 - Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.[3]

2. Infrared (IR) Spectroscopy

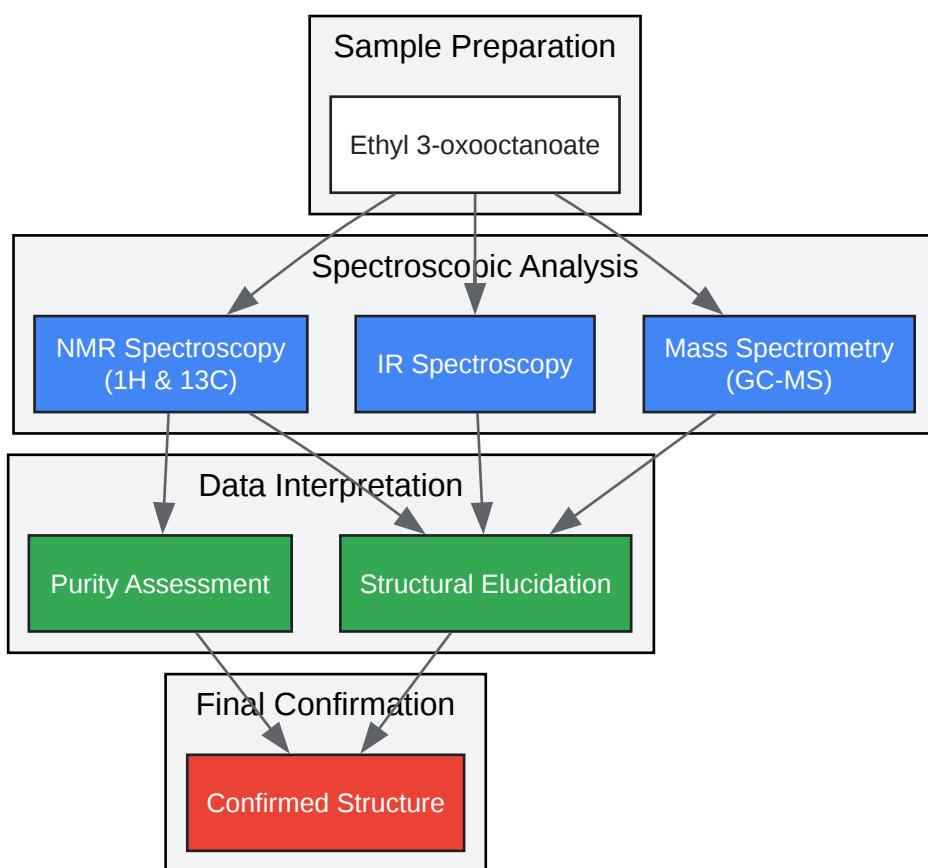
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean before use.
 - Place a single drop of liquid **ethyl 3-oxooctanoate** directly onto the ATR crystal.[8]
- Data Acquisition:
 - Perform a background scan with a clean, empty ATR crystal.[9]
 - Acquire the sample spectrum over a range of 4000-400 cm-1.[1]
 - Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
- Data Processing:
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[1]

3. Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **ethyl 3-oxooctanoate** (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[10]
 - Transfer the solution to a 1.5 mL GC autosampler vial.[10]
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
 - The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
 - The mass spectrometer ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio.[11]
- Data Processing:
 - The resulting mass spectrum is a plot of ion abundance versus m/z.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **ethyl 3-oxooctanoate**.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **ethyl 3-oxooctanoate**.

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References

- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract thieme-connect.com
- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
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